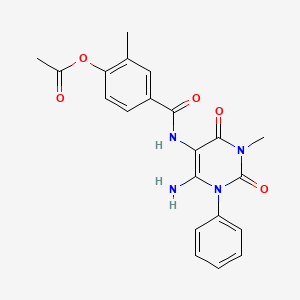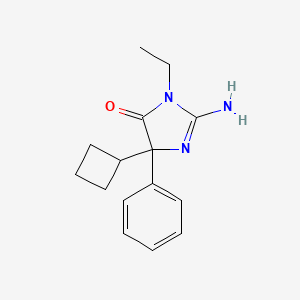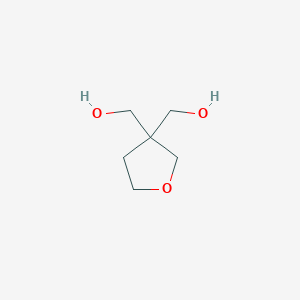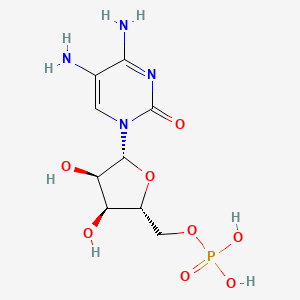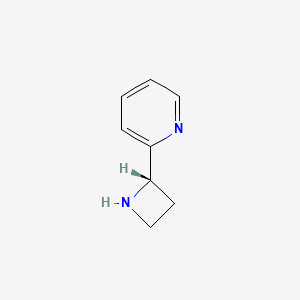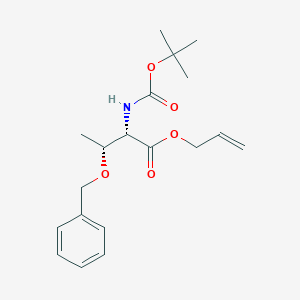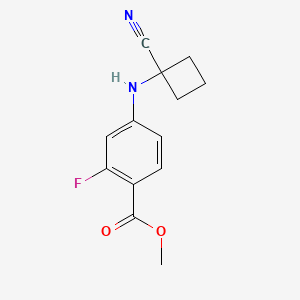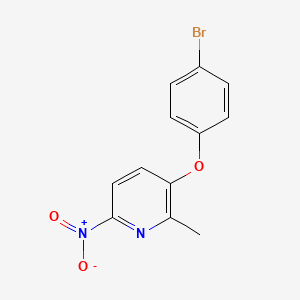
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-methyl-6-nitropyridine under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and the nucleophile of choice.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 3-(4-Aminophenoxy)-2-methyl-6-nitropyridine.
Oxidation: 3-(4-Bromophenoxy)-2-carboxy-6-nitropyridine.
Scientific Research Applications
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions. The molecular pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-2-methyl-6-nitropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
3-(4-Bromophenoxy)-2-methyl-5-nitropyridine: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
3-(4-Bromophenoxy)-2-methyl-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C12H9BrN2O3/c1-8-11(6-7-12(14-8)15(16)17)18-10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI Key |
IQHDPZBBZLKQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


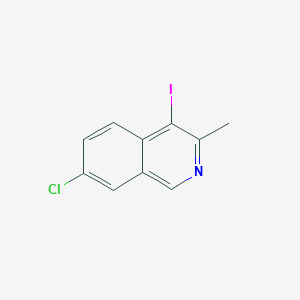
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)

![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
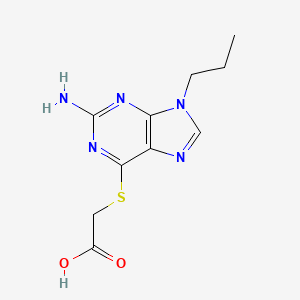
![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

